2,3-dimethoxy-N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]benzamide
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Overview
Description
2,3-dimethoxy-N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with methoxy groups at the 2 and 3 positions, and a piperidine ring linked to a pyrazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the pyrazole and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the pyrazole and piperidine rings, typically using a coupling reagent such as EDCI or DCC.
Attachment of the benzamide core: The final step involves the reaction of the coupled pyrazole-piperidine intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.
Reduction: Formation of 2,3-dimethoxy-N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,3-dimethoxy-N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzamide: Lacks the pyrazole and piperidine moieties, making it less complex and potentially less active.
N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]benzamide: Lacks the methoxy groups, which may affect its chemical reactivity and biological activity.
2,3-dimethoxy-N-[[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamide: A similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
The unique combination of the methoxy-substituted benzamide core with the pyrazole and piperidine moieties gives 2,3-dimethoxy-N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]benzamide distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,3-dimethoxy-N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-27-19-9-3-8-18(20(19)28-2)21(26)22-15-17-7-4-11-24(16-17)12-6-14-25-13-5-10-23-25/h3,5,8-10,13,17H,4,6-7,11-12,14-16H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIPEAUZDLICPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CCCN(C2)CCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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